

# A Head-to-Head Comparison of Natural versus Synthetic Emollients in Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of natural and synthetic emollients in skin hydration, supported by experimental data. The following sections detail the mechanisms of action, quantitative performance data from clinical studies, and the experimental protocols utilized in these assessments.

# Mechanisms of Action: A Complex Interplay at the Epidermal Level

Effective skin hydration relies on a functional stratum corneum, the outermost layer of the epidermis, which acts as a barrier to prevent transepidermal water loss (TEWL). Emollients improve skin hydration through various mechanisms, primarily by providing an occlusive layer to reduce TEWL and by supplying lipids that integrate into the skin barrier structure.

Natural emollients, such as shea butter, lanolin, and various plant oils, are rich in fatty acids, vitamins, and antioxidants. These components not only form a protective barrier but can also be metabolized by keratinocytes, influencing cellular differentiation and the production of essential barrier components like ceramides.[1][2]

Synthetic emollients, including petrolatum and mineral oil, are highly effective occlusive agents. They form a hydrophobic barrier on the skin's surface, significantly reducing water evaporation.



[3] While generally considered inert, their primary function is to lock in existing moisture rather than providing nourishing components to the skin.

# Quantitative Data on Skin Hydration: A Comparative Analysis

The following tables summarize quantitative data from clinical studies comparing the efficacy of natural and synthetic emollients in improving skin hydration. The key parameters measured are Transepidermal Water Loss (TEWL), where a lower value indicates better barrier function, and skin capacitance (measured by Corneometry), where a higher value signifies increased hydration.

Table 1: Comparison of Shea Butter and Mineral Oil

| Parameter                          | Emollient                                        | Baseline<br>(Mean)                                        | Post-<br>treatment<br>(Mean) | % Change                                                                                | Study<br>Details                          |
|------------------------------------|--------------------------------------------------|-----------------------------------------------------------|------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------|
| TEWL<br>(g/m²/h)                   | Shea Butter                                      | 8.2                                                       | 5.1 (after<br>24h)           | -37.8%                                                                                  | In vitro study<br>on skin<br>explants.[4] |
| Mineral Oil<br>Equivalent          | Slower recovery of TEWL compared to Shea Butter. | Did not return<br>to baseline<br>levels after 4<br>hours. | -                            | In vivo study<br>on volunteers<br>with ethanol-<br>induced<br>barrier<br>disruption.[5] |                                           |
| Skin Hydration (Corneometer Units) | Shea Butter                                      | 32.4                                                      | 51.2 (after<br>24h)          | +58%                                                                                    | In vitro study<br>on skin<br>explants.[4] |
| Mineral Oil<br>Equivalent          | Showed an increase in skin hydration.            | Increase was<br>less marked<br>than with<br>Shea Butter.  | -                            | In vivo study<br>on<br>volunteers.[5]                                                   |                                           |



Table 2: Comparison of Lanolin (in Petrolatum) and Urea Cream

| Paramete<br>r                | Emollient                       | Baseline<br>(Mean<br>SC) | Week 2<br>(Mean<br>SC) | Week 4<br>(Mean<br>SC) | %<br>Increase<br>(Week 4)                                                         | Study<br>Details                                                                  |
|------------------------------|---------------------------------|--------------------------|------------------------|------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Skin<br>Capacitanc<br>e (SC) | 10%<br>Lanolin in<br>Petrolatum | -                        | -                      | -                      | 58.98%                                                                            | Randomize d, double- blind clinical trial in 35 elderly subjects with xerosis.[6] |
| 10% Urea<br>Cream            | -                               | -                        | -                      | 64.54%                 | Randomize d, double- blind clinical trial in 35 elderly subjects with xerosis.[6] |                                                                                   |

Note: This study compares a natural emollient within a synthetic base to a synthetic humectant, providing indirect comparative data.

Table 3: Comparison of Various Natural Oils and White Petrolatum



| Emollient                                                          | Effect on Skin Hydration (after 2 weeks)                                                                                                         | Study Details                                                                                                         |  |
|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--|
| Almond Oil                                                         | Significant increase, as effective as white petrolatum.                                                                                          | Randomized, open-label pilot study in 32 participants with xerosis.[7]                                                |  |
| Jojoba Oil                                                         | Significant increase, as effective as white petrolatum.  Matches mineral oil's efficacy in enhancing skin hydration and reducing TEWL.[8][9][10] | Randomized, open-label pilot study in 32 participants with xerosis.[7] Clinical studies with 22 female panelists.[11] |  |
| Coconut Oil  Significant increase, as effective as white petrolate |                                                                                                                                                  | Randomized, open-label pilot study in 32 participants with xerosis.[7]                                                |  |
| White Petrolatum                                                   | Significant increase in hydration.                                                                                                               | Randomized, open-label pilot study in 32 participants with xerosis.[7]                                                |  |

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the comparison of natural and synthetic emollients.

## In Vivo Evaluation of Emollient Efficacy on Skin Hydration and Barrier Function

Objective: To assess and compare the effects of topically applied natural and synthetic emollients on skin barrier function and hydration levels in human subjects.

#### Methodology:

• Study Design: A randomized, double-blind, split-body (or bilateral) comparative study is often employed. This design minimizes inter-subject variability by using each participant as their own control. One area of the body (e.g., one forearm) is treated with the natural emollient, while a contralateral site is treated with the synthetic emollient or a control.[12][13]



- Participant Selection: A cohort of volunteers with healthy skin or with specific conditions like xerosis (dry skin) or atopic dermatitis is recruited.[6][7] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
- Treatment Protocol:
  - Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they refrain from using any topical products on the test areas.[6]
  - Product Application: A standardized amount of the test emollient is applied to the designated skin area at a specified frequency (e.g., twice daily) for a defined period (e.g., 2-4 weeks).[6][7]
- Biophysical Measurements:
  - Transepidermal Water Loss (TEWL): Measured using a Tewameter® at baseline and at specified time points throughout the study. The probe is placed gently on the skin surface, and the rate of water vapor evaporation is recorded in g/m²/h.[5]
  - Skin Hydration (Corneometry): Measured using a Corneometer® at the same time points as TEWL measurements. The probe measures the electrical capacitance of the stratum corneum, which is proportional to its water content, and provides a value in arbitrary units (A.U.).[6][12]
- Data Analysis: Changes in TEWL and skin hydration from baseline are calculated for each treatment group. Statistical analyses (e.g., t-tests, ANOVA) are used to determine the significance of the differences between the effects of the natural and synthetic emollients.

### In Vitro Assessment of Emollient Effects

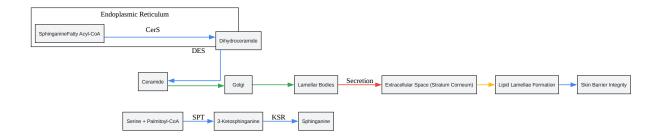
Objective: To evaluate the direct effects of emollients on skin barrier function and hydration in a controlled laboratory setting.

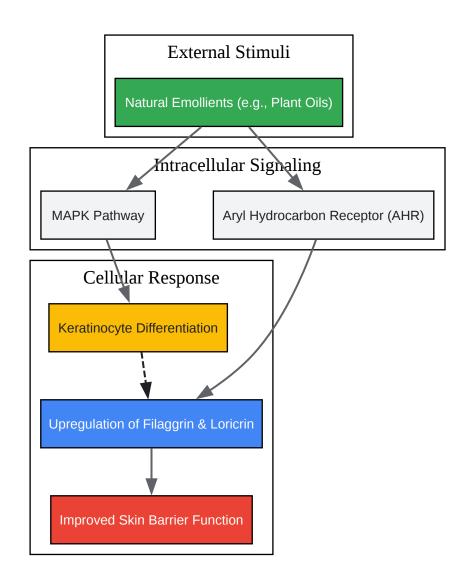
#### Methodology:

- Skin Model: Reconstituted human epidermis or ex vivo skin explants are used.[4]
- Treatment: A precise amount of the emollient is applied to the surface of the skin model.

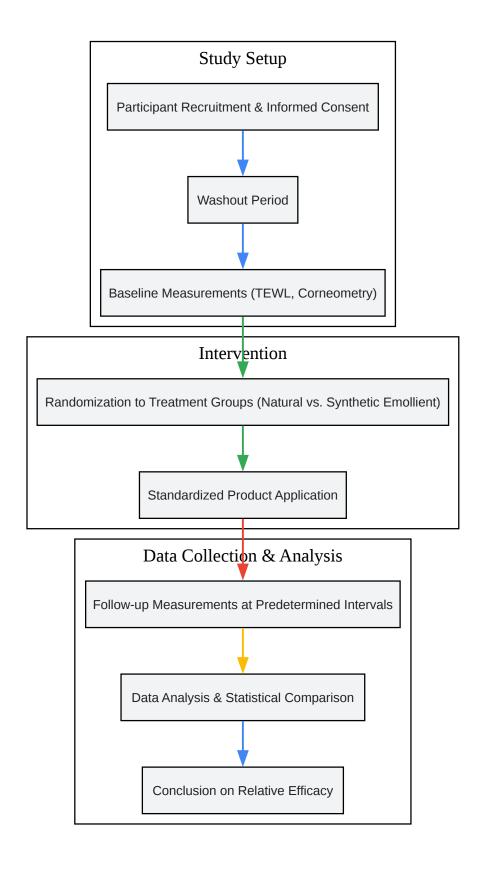


 Measurements: TEWL and skin hydration are measured at various time points after application using specialized probes adapted for in vitro use.[4]


## Signaling Pathways and Experimental Workflows


The interaction of emollients with the skin barrier is not merely a surface-level phenomenon. Certain emollients can modulate intracellular signaling pathways within keratinocytes, influencing their differentiation and the synthesis of crucial barrier components.

## **Ceramide Biosynthesis and Skin Barrier Formation**


Ceramides are essential lipids for maintaining the integrity of the skin barrier. Their synthesis is a complex process involving multiple enzymatic steps. Emollients containing ceramides or their precursors can directly replenish the skin's ceramide content, while other emollients may indirectly influence ceramide synthesis by modulating the cellular environment.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Regulatory Mechanisms of Natural Active Ingredients and Compounds on Keratinocytes and Fibroblasts in Mitigating Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. pisrt.org [pisrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between Moisturizing Cream Containing 10% Urea and 10% Lanolin in Petrolatum in Skin Hydration Improvement Among Elderly – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. happi.com [happi.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Natural versus Synthetic Emollients in Skin Hydration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428478#head-to-head-comparison-of-natural-versus-synthetic-emollients-in-skin-hydration]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com